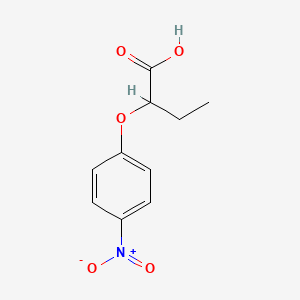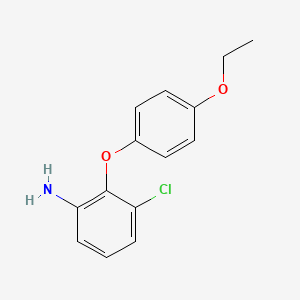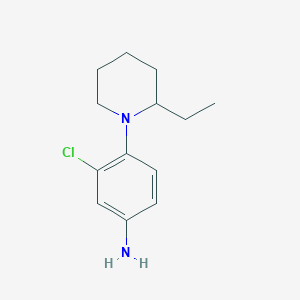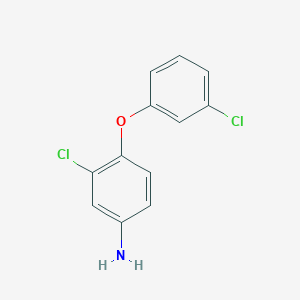![molecular formula C13H14F3NO5 B1356487 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate CAS No. 1198416-91-9](/img/structure/B1356487.png)
2-[4-(Trifluoromethyl)phenyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is a chemical compound with the CAS Number: 1198416-91-9 . It has a molecular weight of 321.25 and its molecular formula is C11H12F3NO·C2H2O4 . It appears as an off-white solid .
Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is 1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6) .
Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is an off-white solid . It has a molecular weight of 321.25 and its molecular formula is C11H12F3NO·C2H2O4 .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism : A study by Hale et al. (1998) describes the structural optimization of a morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist, highlighting its potential in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders. This indicates a significant application in pharmacological research for managing pain and emesis (Hale et al., 1998).
Antibacterial and Antioxidant Activity : A 2019 study by Mamatha S.V et al. explored the synthesis of a morpholine derivative and its characterization, including its antibacterial, antioxidant, and anti-TB activities. This shows its potential in developing new antimicrobial and antioxidant agents (Mamatha S.V et al., 2019).
Dye and Pigment Chemistry : Research by Hepworth et al. (1993) on Morpholine Green derivatives, including those with trifluoromethyl groups, contributes to the field of dye and pigment chemistry. This could be useful in developing new materials for industrial and artistic applications (Hepworth et al., 1993).
Antitumor Activity : Ji et al. (2018) synthesized a compound containing a trifluoromethyl phenyl morpholine structure and investigated its crystal structure and antitumor activity. This suggests potential applications in cancer research and treatment (Ji et al., 2018).
Synthesis of Pharmaceutical Intermediates : Zhang Fuli (2012) discusses the synthesis of a morpholine hydrochloride intermediate, highlighting its importance in the pharmaceutical industry, particularly in the development of new drugs (Zhang Fuli, 2012).
DNA-Dependent Protein Kinase Inhibition : A study by Aristegui et al. (2006) focused on the synthesis of a key precursor for DNA-dependent protein kinase inhibitors, indicating its relevance in genetic research and cancer therapy (Aristegui et al., 2006).
Modulation of Antibiotic Activity : Oliveira et al. (2015) explored the antimicrobial and modulating activity of a morpholine derivative, indicating potential uses in combating antibiotic-resistant bacteria (Oliveira et al., 2015).
Organic-Inorganic Hybrid Semiconductor Material : A study by Qu et al. (2014) on an organic-inorganic hybrid compound based on polyoxometalate and a copper complex containing morpholine highlights its application in materials science, particularly in the development of semiconductors (Qu et al., 2014).
Propiedades
IUPAC Name |
oxalic acid;2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHXBQYMNLAEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]morpholine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

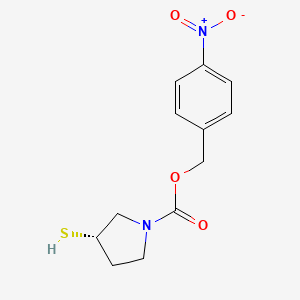
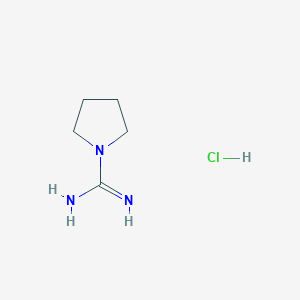

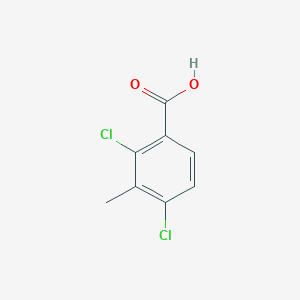
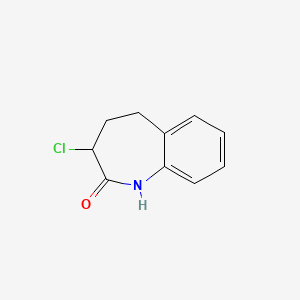
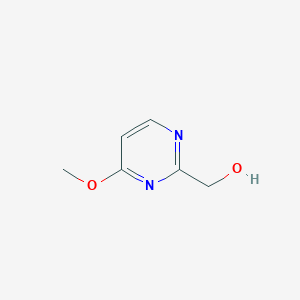
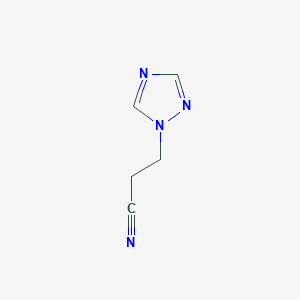
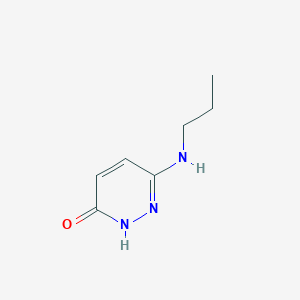
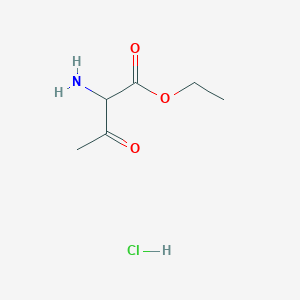
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
